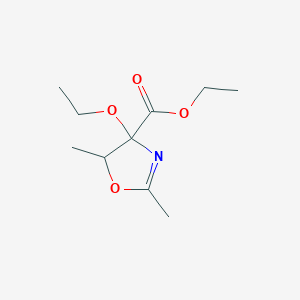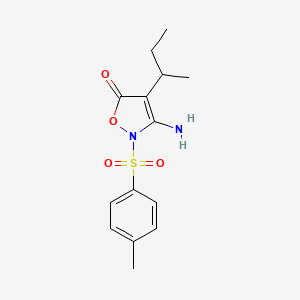
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring substituted with amino, sec-butyl, and tosyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Sec-Butyl Substitution: The sec-butyl group is typically introduced through alkylation reactions.
Tosylation: The tosyl group is introduced using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and tosyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the tosyl group can participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-(tert-butyl)-2-tosylisoxazol-5(2H)-one
- 3-Amino-4-(sec-butyl)-2-methylisoxazol-5(2H)-one
- 3-Amino-4-(sec-butyl)-2-tosylisoxazol-4(2H)-one
Uniqueness
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the sec-butyl group, in particular, influences the compound’s steric and electronic properties, differentiating it from similar compounds.
Eigenschaften
CAS-Nummer |
6940-73-4 |
|---|---|
Molekularformel |
C14H18N2O4S |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
3-amino-4-butan-2-yl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H18N2O4S/c1-4-10(3)12-13(15)16(20-14(12)17)21(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4,15H2,1-3H3 |
InChI-Schlüssel |
JIIAFFKUKJAABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(N(OC1=O)S(=O)(=O)C2=CC=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


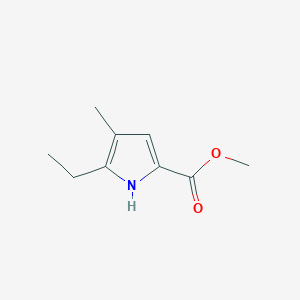
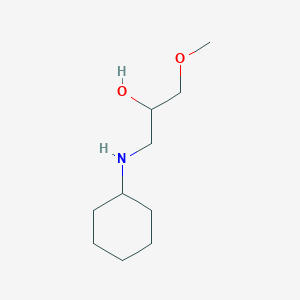
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)


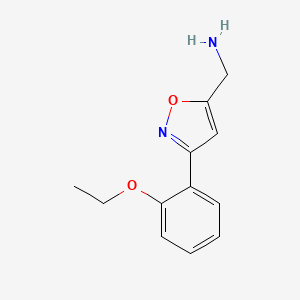
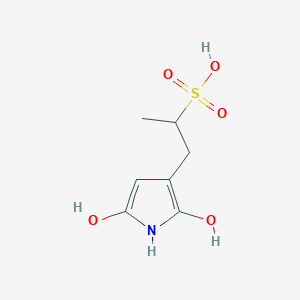

![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
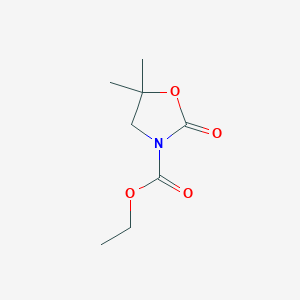


![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
